2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone
Brand Name: Vulcanchem
CAS No.: 852940-48-8
VCID: VC18276222
InChI: InChI=1S/C16H12F2N2O/c17-16(18)20-13-9-5-4-8-12(13)19-15(20)10-14(21)11-6-2-1-3-7-11/h1-9,16H,10H2
SMILES:
Molecular Formula: C16H12F2N2O
Molecular Weight: 286.28 g/mol

2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone

CAS No.: 852940-48-8

Cat. No.: VC18276222

Molecular Formula: C16H12F2N2O

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone - 852940-48-8

Specification

CAS No. 852940-48-8
Molecular Formula C16H12F2N2O
Molecular Weight 286.28 g/mol
IUPAC Name 2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethanone
Standard InChI InChI=1S/C16H12F2N2O/c17-16(18)20-13-9-5-4-8-12(13)19-15(20)10-14(21)11-6-2-1-3-7-11/h1-9,16H,10H2
Standard InChI Key PKBSVDFYTLCLJU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2C(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone, reflects its key functional groups:

  • Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.

  • Difluoromethyl substituent: A -CF₂H group at the 1-position of the benzimidazole ring.

  • Phenylethanone side chain: A ketone-linked phenyl group at the 2-position.

Table 1: Molecular Data

PropertyValue
CAS No.852940-48-8
Molecular FormulaC₁₆H₁₂F₂N₂O
Molecular Weight286.28 g/mol
SMILESC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2C(F)F
InChIKeyPKBSVDFYTLCLJU-UHFFFAOYSA-N

The difluoromethyl group enhances metabolic stability and lipophilicity, while the phenylethanone moiety introduces potential hydrogen-bonding interactions .

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone involves multi-step reactions, typically including:

  • Benzimidazole Formation: Condensation of 1,2-phenylenediamine with a carbonyl source under acidic conditions .

  • Difluoromethylation: Introduction of the -CF₂H group using chlorodifluoromethane (ClCF₂H) and alkali, as demonstrated in scalable protocols for related benzimidazoles .

  • Phenylethanone Coupling: Alkylation or acylation reactions to attach the phenylethanone side chain .

Table 2: Key Synthetic Steps

StepReaction TypeReagents/Conditions
1Benzimidazole cyclizationHCl, reflux, 12–24 hours
2DifluoromethylationClCF₂H, NaOH, 0–5°C
3Ethanone functionalizationPhenylacetyl chloride, DMF, 80°C

Yield optimization remains challenging due to steric hindrance from the difluoromethyl group and the need for precise temperature control .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited solubility in water (≤0.1 mg/mL at 25°C); soluble in DMSO, DMF, and dichloromethane .

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the ketone and imidazole groups .

Spectroscopic Data

  • ¹H NMR: Signals at δ 7.6–8.0 ppm (aromatic protons), δ 6.8–7.2 ppm (difluoromethyl -CF₂H), and δ 2.8–3.2 ppm (methylene -CH₂-CO-) .

  • ¹⁹F NMR: A singlet at δ -68.7 ppm (CF₂ group) .

Future Research Directions

  • Pharmacological Profiling: Screen against fungal, bacterial, and cancer cell lines.

  • Structural Optimization: Modify the phenylethanone group to enhance bioavailability.

  • Mechanistic Studies: Investigate interactions with fungal CYP51 or human kinases .

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